1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one

Description

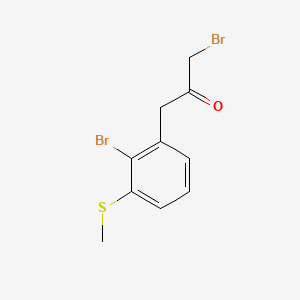

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone featuring two bromine substituents: one on the propan-2-one backbone and another at the 2-position of the phenyl ring, which also bears a methylthio group at the 3-position.

Properties

Molecular Formula |

C10H10Br2OS |

|---|---|

Molecular Weight |

338.06 g/mol |

IUPAC Name |

1-bromo-3-(2-bromo-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

TZEGLWTVECFBDD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1Br)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(methylthio)acetophenone followed by the introduction of a bromopropane moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.

- Oxidation reactions yield sulfoxides or sulfones.

- Reduction reactions yield alcohols.

Scientific Research Applications

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one involves its ability to act as an electrophile due to the presence of bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one and analogous brominated propanones:

Key Comparisons:

Structural Features: The target compound’s dual bromine substitution (on the propanone and phenyl ring) distinguishes it from mono-brominated analogs like 1-bromo-3-(4-nitrophenyl)propan-2-one. The methylthio group at the phenyl 3-position contrasts with electron-withdrawing groups (e.g., -NO₂ in C₉H₈BrNO₃) or bulky substituents (e.g., phenoxy ethers in compound 8b). The -SMe group may act as a directing group in further functionalization or as a leaving group in elimination reactions .

Synthetic Challenges: Compound 8b, featuring a bulky 4-((2-isopropoxyethoxy)methyl)phenoxy group, failed to synthesize via enzymatic asymmetrization, highlighting the sensitivity of bromoketones to steric hindrance . In contrast, the target compound’s smaller substituents (Br and -SMe) likely facilitate successful synthesis under standard bromination conditions .

Reactivity and Applications: Brominated propanones with aromatic electron-withdrawing groups (e.g., -NO₂) are typically employed as electrophilic building blocks in nitroaromatic chemistry . Compounds with heterocyclic attachments (e.g., indole-sulfonyl groups) exhibit photoreactivity, enabling applications in photoaffinity labeling . The target compound’s dual bromine atoms and methylthio group suggest versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor to thiol-containing pharmaceuticals .

Physical Properties: Brominated propenones like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one form stable crystals suitable for X-ray diffraction studies, attributed to planar aromatic systems and halogen bonding . The target compound’s additional bromine and -SMe group may alter crystallization behavior, though this requires further study.

Biological Activity

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound with potential biological activities. Its structure includes bromine and methylthio functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C10H11Br2OS

- Molecular Weight : 293.07 g/mol

- CAS Number : 955036-73-4

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anti-cancer agent, its effects on cell signaling pathways, and its interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that brominated compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

Table 1: Anticancer Activity of Similar Brominated Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined; further studies are required for precise IC50 values and mechanisms.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases, disrupting signaling pathways involved in cell growth and survival.

- Interaction with DNA : Some brominated compounds can intercalate into DNA, leading to structural changes that promote apoptosis.

Case Studies

Several case studies have explored the biological implications of brominated phenyl compounds:

- Study on Apoptosis Induction : A study demonstrated that a related brominated compound significantly induced apoptosis in breast cancer cells through the activation of caspases.

- Kinase Inhibition Studies : Research has indicated that brominated derivatives can inhibit specific kinases implicated in cancer progression, suggesting a potential therapeutic avenue for targeting these pathways.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Preliminary assessments suggest that while it exhibits promising biological activities, its toxicity profile needs thorough investigation to ensure safety for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.